molecular formula C11H23NO3 B6279213 tert-butyl N-(6-hydroxyhexan-2-yl)carbamate CAS No. 169269-03-8

tert-butyl N-(6-hydroxyhexan-2-yl)carbamate

Cat. No. B6279213
CAS RN: 169269-03-8
M. Wt: 217.3
InChI Key:
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Description

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate, also known as t-BHC, is a synthetic compound that is used in a variety of scientific research applications. It is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to reduce inflammation and pain associated with various medical conditions. t-BHC has a wide range of biological and physiological effects, and has been found to be useful in a variety of laboratory experiments.

Scientific Research Applications

T-BHC has been used in a variety of scientific research applications, including the study of inflammation and pain, the development of new drugs, and the study of enzyme inhibition. It has been used in laboratory experiments to investigate the effects of inflammation and pain, and to develop new drugs that target specific cellular pathways. Additionally, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate has been used to study the inhibition of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Mechanism of Action

T-BHC works by blocking the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response and pain sensation, and by blocking their activity, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate reduces inflammation and pain. Additionally, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate has been found to inhibit the activity of other enzymes, such as phospholipase A2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
T-BHC has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, and to inhibit the activity of enzymes involved in the production of inflammatory mediators. Additionally, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate has been found to reduce the production of reactive oxygen species, which can damage cells and tissues, and to reduce the risk of developing certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

T-BHC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate is its ability to reduce inflammation and pain. Additionally, it is relatively easy to synthesize and is not toxic at low concentrations. However, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate is not as effective as other non-steroidal anti-inflammatory drugs and its effects can be short-lived. Additionally, it can be difficult to synthesize in large quantities and its effects can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate in scientific research. One potential direction is the development of new drugs that target specific cellular pathways. Additionally, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate could be used to study the effects of inflammation and pain in greater detail, and to develop new strategies for treating these conditions. Additionally, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate could be used to investigate the effects of enzyme inhibition and to develop new drugs that target these enzymes. Finally, tert-butyl N-(6-hydroxyhexan-2-yl)carbamate could be used to study the effects of reactive oxygen species and to develop new strategies to reduce their production.

Synthesis Methods

T-BHC is synthesized through the reaction of tert-butyl alcohol and 6-hydroxyhexan-2-yl carbamate in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the resulting product is a white crystalline solid. The reaction is typically performed at a temperature of 80°C and the reaction rate is increased by the addition of a surfactant, such as sodium dodecyl sulfate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "tert-butyl carbamate", "6-bromo-1-hexanol", "potassium carbonate", "DMF (dimethylformamide)", "THF (tetrahydrofuran)", "sodium hydride", "hydrochloric acid", "sodium bicarbonate", "brine", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-1-hexanol", "6-bromo-1-hexanol can be synthesized by reacting 1-hexanol with hydrobromic acid in the presence of sulfuric acid.", "Step 2: Synthesis of tert-butyl N-(6-bromohexan-1-yl)carbamate", "tert-butyl carbamate and 6-bromo-1-hexanol can be reacted in the presence of potassium carbonate and DMF to yield tert-butyl N-(6-bromohexan-1-yl)carbamate.", "Step 3: Synthesis of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate", "tert-butyl N-(6-bromohexan-1-yl)carbamate can be reacted with sodium hydride in THF to yield tert-butyl N-(6-hydroxyhexan-2-yl)carbamate.", "Step 4: Purification of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate", "The crude product can be purified by treating with hydrochloric acid, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. The organic layer can be washed with brine, dried over magnesium sulfate, and concentrated to yield the final product." ] }

CAS RN

169269-03-8

Product Name

tert-butyl N-(6-hydroxyhexan-2-yl)carbamate

Molecular Formula

C11H23NO3

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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